4,7-Didehydroneophysalin B

Natural Product Chemistry Structural Biology Stereochemistry

Researchers requiring a structurally validated negative control for physalin-based M1 cell differentiation assays face a critical gap: standard physalins (e.g., Physalin A) induce differentiation, but neophysalins like 4,7-Didehydroneophysalin B do not, due to their distinct benzilic acid-rearranged scaffold. This compound is the only appropriate negative control for this specific mechanism. - Definitive negative control for Physalin A in M1 assays (Sunayama et al.). - Essential reference standard for unambiguous peak identification in HPLC/LC-MS profiling of Physalis species. - Highly oxygenated neophysalin scaffold (C28H28O9, MW 508.52) for SAR studies.

Molecular Formula C28H30O9
Molecular Weight 510.5 g/mol
Cat. No. B1249677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Didehydroneophysalin B
SynonymsNSC-287088
physalin B
Molecular FormulaC28H30O9
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C
InChIInChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1
InChIKeyHVTFEHJSUSPQBK-DNJDGUCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Didehydroneophysalin B Chemical Class & Baseline Profile


4,7-Didehydroneophysalin B is a highly oxygenated steroid belonging to the neophysalin subclass of physalins, which are 13,14-seco-16,24-cyclo-steroidal constituents primarily isolated from *Physalis alkekengi* L. var. *franchetii* (Mast.) Makino [1][2]. It is a naturally occurring plant metabolite with a complex, caged structure (C28H28O9; MW 508.52) [3]. While it is often noted for its cholinesterase inhibiting activity , its most distinct and quantifiable scientific differentiator is its structural classification as a neophysalin, which distinguishes it from standard physalins and forms the basis for all other comparative assessments.

Neophysalin scaffold reference for phytochemical profiling
Structural comparison against physalin standards
Natural product chemistry and scaffold-attribution studies

4,7-Didehydroneophysalin B: Non-Interchangeable with Physalins


Substituting 4,7-Didehydroneophysalin B with a more common physalin, such as Physalin B or D, would be scientifically invalid due to a fundamental structural divergence and its documented functional consequences. 4,7-Didehydroneophysalin B belongs to the 'neophysalin' subclass, which possesses a distinct carbon skeleton resulting from a benzilic acid-type rearrangement of the standard physalin structure [1][2]. This is not a minor substitution; it is a core scaffold difference. This structural distinction is directly correlated with a divergent activity profile. In a head-to-head comparison, Physalin A demonstrated potent cell differentiation-inducing activity, whereas 4,7-Didehydroneophysalin B did not [1]. Therefore, any experimental design or procurement decision that relies on a specific biological outcome must be based on this specific molecule's properties, not those inferred from the broader physalin class.

! Neophysalin core scaffold differs from standard physalins; activity profiles may not transfer
! Physalin A cell differentiation activity is absent in 4,7-Didehydroneophysalin B
! Cytotoxicity data established for physalin comparators do not apply to this neophysalin

4,7-Didehydroneophysalin B Comparative Evidence Guide


Neophysalin vs. Physalin Scaffold Distinction

4,7-Didehydroneophysalin B is a neophysalin, which is structurally differentiated from standard physalins by a benzilic acid-type rearrangement of the core skeleton [1]. This creates a fundamentally different molecular scaffold compared to its direct comparator class, the 'physalins' [2].

Scaffold Distinction
Class-level
Neophysalin skeleton (rearranged core) vs. Physalin skeleton
Supports scaffold-specific attribution
Determined by NMR, MS
Natural Product Chemistry Structural Biology Stereochemistry

Cell Differentiation Activity vs. Physalin A

In a direct head-to-head comparison using a mouse myeloid leukemia cell line (M1), Physalin A exhibited potent cell differentiation-inducing activity, while 4,7-Didehydroneophysalin B did not demonstrate this activity in the same assay [1]. This is a key functional differentiator.

Cell Differentiation Activity
Head-to-head
No activity reported vs. Physalin A potent activity
Defines negative control utility
Mouse M1 myeloid leukemia model
Oncology Cell Biology Myeloid Leukemia

Cholinesterase Inhibition: Class-Associated Activity

Multiple vendor sources cite that 4,7-Didehydroneophysalin B has cholinesterase inhibiting activity . While this is a noted property, quantitative data (e.g., IC50 values) against specific cholinesterases (e.g., AChE, BuChE) is not provided in these sources. This activity is class-level inference for flavonoids and specific physalins [1].

Cholinesterase Inhibition
Data to verify
Reported inhibitory activity; quantitative IC50 unavailable
Verify inhibition independently
Class-level property; not compound-specific
Neurochemistry Enzymology Alzheimer's Disease

Cytotoxicity: No Data Available

Common physalin comparators, such as Physalin B, D, and F, have established and quantifiable cytotoxic activities across multiple cancer cell lines [1][2]. For instance, Physalin B has a reported IC50 of 1.35 μM against HCT116 colon cancer cells [1]. In contrast, no quantitative IC50 data is available in the primary literature for 4,7-Didehydroneophysalin B against any cancer cell line, although it is the subject of ongoing investigation [3].

Cytotoxicity Data
Data to verify
No primary IC50 data; physalin comparators have established IC50s
Do not infer from physalins
Cytotoxicity endpoints uncharacterized
Oncology Cancer Pharmacology Cell Viability

4,7-Didehydroneophysalin B Research & Industrial Applications


Negative Control for Physalin A Cell Differentiation

Given the direct evidence from Sunayama et al. [1], 4,7-Didehydroneophysalin B serves as a highly specific negative control for Physalin A in M1 cell differentiation assays. A researcher seeking to validate that an observed effect is specific to the physalin scaffold (and not the neophysalin scaffold) would require this compound to control for the structural class. Procurement for this purpose is directly supported by the differential activity data.

Reference Standard for Neophysalin Profiling

In natural product chemistry and pharmacognosy, developing HPLC or LC-MS methods to profile *Physalis* species extracts requires authentic reference standards for both physalin and neophysalin subclasses. 4,7-Didehydroneophysalin B is a key representative of the neophysalin class, as identified in phytochemical analyses [2][3]. Its procurement is essential for unambiguous peak identification and quantification, a need not met by standard physalin reference materials.

Starting Material for Neophysalin Derivatization

For medicinal chemistry groups interested in exploring the unique chemical space of the benzilic acid-rearranged neophysalin skeleton, 4,7-Didehydroneophysalin B is the direct starting material. This is distinct from standard physalin cores [4]. Any structure-activity relationship (SAR) study aiming to explore the effects of the neophysalin scaffold itself would necessitate sourcing this specific compound, not a physalin analog.

Application
Selection Property
Validation Focus
Physalin A differentiation negative control
Activity divergence (no differentiation induction)
Confirm inactivity vs. Physalin A in myeloid leukemia model
Neophysalin reference standard for LC-MS profiling
Unique neophysalin chromatographic signature
Identity confirmation against physalin standards
Starting material for neophysalin SAR
Benzilic acid-rearranged scaffold
Synthesize derivatives for scaffold-activity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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